Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide
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Overview
Description
Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a chlorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-5-(4-bromophenyl)-2-oxo-3-furancarboxamide
- Tetrahydro-5-(4-methylphenyl)-2-oxo-3-furancarboxamide
- Tetrahydro-5-(4-nitrophenyl)-2-oxo-3-furancarboxamide
Uniqueness
Tetrahydro-5-(4-chlorophenyl)-2-oxo-3-furancarboxamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
CAS No. |
124500-06-7 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)9-5-8(10(13)14)11(15)16-9/h1-4,8-9H,5H2,(H2,13,14) |
InChI Key |
ACQYMHFVZONQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
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